Benzenemethanol,2,3,5,6-tetramethyl-a-(trifluoromethyl)-
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Overview
Description
Benzenemethanol, 2,3,5,6-tetramethyl-a-(trifluoromethyl)- is an organic compound with the molecular formula C12H15F3O It is characterized by the presence of a benzenemethanol core substituted with four methyl groups and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanol, 2,3,5,6-tetramethyl-a-(trifluoromethyl)- typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzenemethanol and reagents for methylation and trifluoromethylation.
Methylation: The benzenemethanol core undergoes methylation at the 2, 3, 5, and 6 positions using methylating agents under controlled conditions.
Industrial Production Methods
In industrial settings, the production of Benzenemethanol, 2,3,5,6-tetramethyl-a-(trifluoromethyl)- involves large-scale reactions with optimized conditions to ensure high yield and purity. The process may include:
Continuous Flow Reactors: To maintain consistent reaction conditions and improve efficiency.
Catalysts: Use of specific catalysts to enhance reaction rates and selectivity.
Purification: Techniques such as distillation and recrystallization to obtain the final product with desired purity.
Chemical Reactions Analysis
Types of Reactions
Benzenemethanol, 2,3,5,6-tetramethyl-a-(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different alcohol derivatives.
Substitution: The methyl and trifluoromethyl groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride for reduction reactions.
Catalysts: Palladium or platinum catalysts for facilitating substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of Benzenemethanol, 2,3,5,6-tetramethyl-a-(trifluoromethyl)-, such as ketones, aldehydes, and substituted benzenemethanol compounds.
Scientific Research Applications
Benzenemethanol, 2,3,5,6-tetramethyl-a-(trifluoromethyl)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Benzenemethanol, 2,3,5,6-tetramethyl-a-(trifluoromethyl)- involves its interaction with molecular targets and pathways in biological systems. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interaction with Receptors: Modulating receptor activity to influence cellular responses.
Pathway Modulation: Affecting signaling pathways that regulate various biological processes.
Comparison with Similar Compounds
Similar Compounds
Benzenemethanol: The parent compound without the methyl and trifluoromethyl substitutions.
2,3,5,6-Tetramethylbenzenemethanol: Lacks the trifluoromethyl group.
Trifluoromethylbenzenemethanol: Lacks the methyl groups.
Uniqueness
Benzenemethanol, 2,3,5,6-tetramethyl-a-(trifluoromethyl)- is unique due to the presence of both methyl and trifluoromethyl groups, which impart distinct chemical and physical properties
Properties
CAS No. |
102626-54-0 |
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Molecular Formula |
C12H15F3O |
Molecular Weight |
232.24 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-(2,3,5,6-tetramethylphenyl)ethanol |
InChI |
InChI=1S/C12H15F3O/c1-6-5-7(2)9(4)10(8(6)3)11(16)12(13,14)15/h5,11,16H,1-4H3 |
InChI Key |
MTXZTQSOORAJNF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1C)C(C(F)(F)F)O)C)C |
Origin of Product |
United States |
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